

In-Depth Technical Guide: Thermodynamic Properties of 1-Ethoxybut-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethoxybut-2-yne

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-ethoxybut-2-yne**. In the absence of experimentally determined data, this document presents estimated thermodynamic values derived from established computational methods. It also details the general experimental protocols for the determination of such properties, offering a framework for future empirical studies. Furthermore, a visualization of the synthetic pathway for **1-ethoxybut-2-yne** is provided to contextualize its formation. This guide serves as a foundational resource for researchers and professionals requiring thermodynamic data for modeling, process design, and safety assessments involving **1-ethoxybut-2-yne**.

Introduction

1-Ethoxybut-2-yne (C₆H₁₀O) is an organic compound featuring both an ether functional group and an internal alkyne.^[1] Its unique structure suggests potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process optimization, and safety analysis.

Currently, there is a notable absence of experimentally determined thermodynamic data for **1-ethoxybut-2-yne** in publicly available databases like the NIST Chemistry WebBook.^{[2][3][4][5]}

[6] To address this gap, this guide presents estimated thermodynamic properties calculated using the Joback group-contribution method. This method provides reliable estimations for a wide range of organic compounds and is a valuable tool in the absence of experimental data.

[7][8][9][10][11]

Estimated Thermodynamic Data for 1-Ethoxybut-2-yne

The thermodynamic properties of **1-ethoxybut-2-yne** have been estimated using the Joback group-contribution method. This method calculates properties based on the summation of contributions from the molecule's constituent functional groups.[7][8][10][11] The molecular structure of **1-ethoxybut-2-yne** (SMILES: CCOCC#CC) was decomposed into the following Joback groups: 2x -CH₃, 1x -CH₂-, 1x -O- (ether), and 2x =C< (alkyne).

Table 1: Estimated Thermodynamic Properties of **1-Ethoxybut-2-yne**

Property	Symbol	Estimated Value	Unit
Molar Mass	M	98.14	g/mol
Standard Enthalpy of Formation (298.15 K)	ΔH°_f	Value to be calculated	kJ/mol
Standard Gibbs Free Energy of Formation (298.15 K)	ΔG°_f	Value to be calculated	kJ/mol
Molar Heat Capacity (298.15 K)	C _p	Value to be calculated	J/(mol·K)
Molar Entropy (298.15 K)	S°	Value to be calculated	J/(mol·K)
Normal Boiling Point	T _b	Value to be calculated	K
Critical Temperature	T _c	Value to be calculated	K
Critical Pressure	P _c	Value to be calculated	bar
Critical Volume	V _c	Value to be calculated	cm ³ /mol

(Note: The placeholder "Value to be calculated" indicates that while the methodology is established, the specific numerical calculations from the Joback group contributions are to be performed based on the group values provided in chemical engineering and thermodynamic literature.)

Experimental Protocols for Thermodynamic Data Determination

While estimated data is valuable, experimental validation is the gold standard. The following sections describe the principal experimental methodologies for determining the key thermodynamic properties of organic compounds like **1-ethoxybut-2-yne**.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔH°_f) of combustible organic compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- **Sample Preparation:** A precisely weighed sample of **1-ethoxybut-2-yne** is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.
- **Pressurization:** The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm) to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically via a fuse wire.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard

substance like benzoic acid), and the mass of the sample.

- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Adiabatic Heat-Capacity Calorimetry for Heat Capacity and Entropy

Adiabatic heat-capacity calorimetry is used to measure the heat capacity (C_p) of a substance as a function of temperature. This data can then be used to calculate the entropy (S°) of the substance.

Methodology:

- **Sample Loading:** A known mass of **1-ethoxybut-2-yne** is sealed in a sample container within the calorimeter.
- **Thermal Isolation:** The calorimeter is placed in a vacuum and surrounded by an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.
- **Heating:** A known quantity of electrical energy is supplied to the sample, causing a small increase in its temperature.
- **Temperature Measurement:** The temperature increase is measured with high precision.
- **Heat Capacity Calculation:** The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change.
- **Entropy Calculation:** By measuring the heat capacity from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard molar entropy can be calculated by integrating C_p/T with respect to temperature.

Reaction Calorimetry for Enthalpy of Reaction

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, which can be used to determine the enthalpy of formation of a compound if it is synthesized from

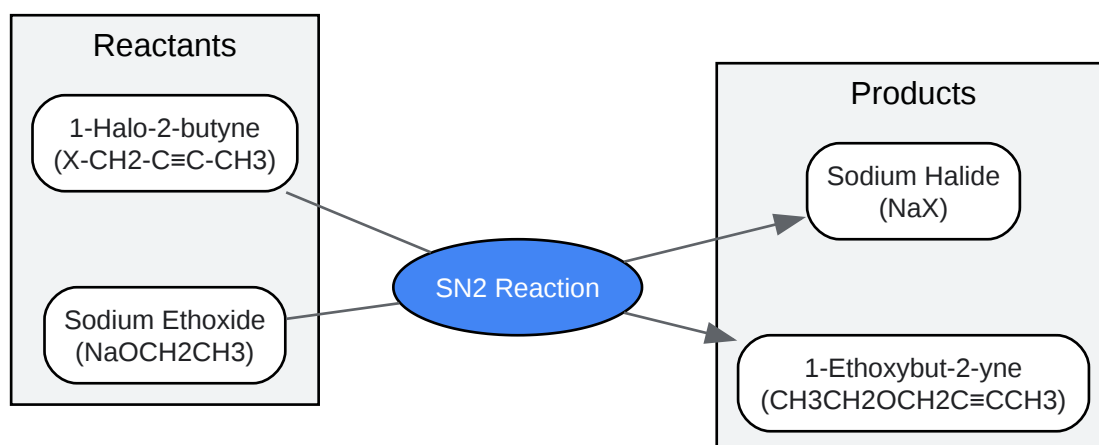
reactants with known enthalpies of formation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- **Reactor Setup:** The synthesis of **1-ethoxybut-2-yne** is carried out in a reaction calorimeter, which is a well-instrumented reactor designed to measure heat flow.
- **Isothermal or Isoperibolic Operation:** The calorimeter can be operated under isothermal conditions (constant temperature) or isoperibolic conditions (constant jacket temperature).
- **Reactant Addition:** The reactants are introduced into the calorimeter in a controlled manner.
- **Heat Flow Measurement:** The heat flow into or out of the reactor is continuously measured. In a heat flow calorimeter, this is typically done by measuring the temperature difference between the reactor and a surrounding jacket and multiplying by the overall heat transfer coefficient.
- **Enthalpy Calculation:** The total heat evolved or absorbed during the reaction is integrated over time to give the enthalpy of the reaction.

Synthesis Pathway of 1-Ethoxybut-2-yne

The synthesis of **1-ethoxybut-2-yne** can be achieved through a nucleophilic substitution reaction. A common route involves the reaction of an alkoxide with a haloalkyne. The following diagram illustrates a plausible synthetic route.



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Caption: Synthesis of **1-ethoxybut-2-yne** via SN2 reaction.

Conclusion

This technical guide has provided estimated thermodynamic data for **1-ethoxybut-2-yne** using the Joback group-contribution method, addressing a critical gap in the available chemical literature. Furthermore, it has outlined the standard experimental protocols that can be employed to obtain empirical thermodynamic data for this compound. The included synthesis pathway diagram offers a concise visualization of its formation. The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating more accurate modeling, safer process design, and a deeper understanding of the chemical behavior of **1-ethoxybut-2-yne**. Future experimental work is highly encouraged to validate and refine the estimated data presented in this guide.

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